11-O-Syringylbergenin

説明

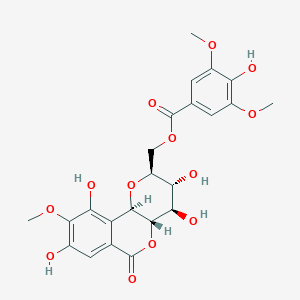

Structure

3D Structure

特性

IUPAC Name |

[(2S,3R,4R,4aS,10bR)-3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-31-11-4-8(5-12(32-2)15(11)25)22(29)34-7-13-16(26)18(28)21-20(35-13)14-9(23(30)36-21)6-10(24)19(33-3)17(14)27/h4-6,13,16,18,20-21,24-28H,7H2,1-3H3/t13-,16-,18+,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCBETDJJWPGAQ-PCOXRIKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C3C(O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)C4=C(C(=C(C=C4C(=O)O3)O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925568 |

Source

|

| Record name | (3,4,8,10-Tetrahydroxy-9-methoxy-6-oxo-2,3,4,4a,6,10b-hexahydropyrano[3,2-c][2]benzopyran-2-yl)methyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126485-47-0 |

Source

|

| Record name | 11-O-Syringylbergenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126485470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4,8,10-Tetrahydroxy-9-methoxy-6-oxo-2,3,4,4a,6,10b-hexahydropyrano[3,2-c][2]benzopyran-2-yl)methyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Botanical Origins of 11-O-Syringylbergenin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 11-O-Syringylbergenin, a bergenin derivative of interest to researchers, scientists, and drug development professionals. This document details the known botanical origins, methods for its isolation, and insights into its potential biological activities, presenting a valuable resource for advancing research and development efforts.

Confirmed Natural Sources of this compound

Current scientific literature has identified this compound in select species of the genus Ardisia. These evergreen shrubs, widely distributed in tropical and subtropical regions, are recognized for their rich phytochemical profiles, including a variety of bergenin derivatives.

The primary confirmed sources of this compound are:

-

Ardisia gigantifolia : The rhizomes of this plant have been shown to contain this compound, alongside other bergenin derivatives such as 11-O-veratroylbergenin and 11-O-galloylbergenin.[1][2]

-

Ardisia crenata : The roots of this species have also been identified as a source of this compound.[3]

While direct quantitative data for this compound remains limited in published studies, the general content of bergenin and its derivatives in Ardisia and the related Bergenia genus suggests that these plants are promising candidates for further investigation and optimization of extraction protocols.

Quantitative Data on Bergenin and its Derivatives in Source Genera

To provide a broader context for researchers, the following table summarizes available quantitative data on bergenin and other key derivatives found in Ardisia and Bergenia species. This information can serve as a valuable reference for estimating potential yields and for the development of analytical methods.

| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |

| Ardisia crenata | Hairy Roots | Ardicrenin | 8.2% | [4] |

| Ardisia gigantifolia | Roots and Rhizomes | Ethanolic Extract | 11.28% | [5] |

Note: Specific quantitative data for this compound is not available in the cited literature. The data presented for related compounds and extracts can guide extraction and analysis strategies.

Experimental Protocols: A General Framework for Isolation

A detailed, step-by-step protocol for the specific isolation of this compound is not explicitly outlined in a single source. However, by synthesizing methodologies from studies on bergenin and its derivatives from Ardisia species, a general experimental workflow can be established.

General Extraction and Isolation Workflow

References

- 1. A new bergenin derivative from the rhizome of Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Studies on the chemical constituents of Ardisia crenata Sims] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-colorectal cancer of Ardisia gigantifolia Stapf. and targets prediction via network pharmacology and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Syringylbergenin Biosynthesis Nexus: A Technical Guide to its Core Pathway and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringylbergenin and its derivatives represent a class of natural products with significant therapeutic potential. As C-glycoside derivatives of 4-O-methyl gallic acid, their unique structure, featuring a syringyl moiety, imparts distinct pharmacological properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of syringylbergenin derivatives, integrating current research findings to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the enzymatic steps from precursor molecules to the core bergenin structure and elucidates the likely pathway for the addition of the syringyl group. Furthermore, it presents quantitative data on key enzymes, detailed experimental protocols for pathway characterization, and visual diagrams of the biosynthetic and related signaling pathways.

The Core Biosynthetic Pathway of Bergenin

The biosynthesis of bergenin, the foundational structure of syringylbergenin derivatives, is intricately linked to the gallic acid biosynthetic pathway, originating from the shikimate pathway.[1][2][3] Recent studies have successfully elucidated the key enzymatic steps involved in the transformation of shikimic acid to bergenin.[4][5][6][7]

The pathway commences with shikimic acid (SA) , a key intermediate in the biosynthesis of aromatic amino acids in plants.[4][5] A bifunctional shikimate dehydrogenase (SDH) catalyzes the two-step dehydrogenation of shikimic acid to produce gallic acid (GA) .[4][7] This finding confirms that gallic acid serves as the primary substrate for bergenin biosynthesis.

Following the formation of gallic acid, two crucial modifications occur: O-methylation and C-glycosylation. An O-methyltransferase (OMT) facilitates the methylation of the hydroxyl group at the 4-position of gallic acid, yielding 4-O-methyl gallic acid (4-O-Me-GA) .[4][5][7] Subsequently, a C-glycosyltransferase (CGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the C-2 position of 4-O-methyl gallic acid, forming 2-C-β-D-glucosyl-4-O-methyl gallic acid .[4][5][6][7]

The final step in bergenin formation involves an intramolecular cyclization. Under acidic conditions or catalyzed by a plant dehydratase, the hydroxyl group of the glucose moiety undergoes esterification with the carboxyl group of the 4-O-methyl gallic acid backbone, leading to the formation of the characteristic lactone ring of bergenin .[4][5][6][7]

Biosynthesis of the Syringyl Moiety and Formation of Syringylbergenin Derivatives

The "syringyl" component of syringylbergenin is derived from the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin monomers, including syringyl (S) units.[8][9][10] This pathway also begins with aromatic amino acids and generates a variety of phenolic compounds.[11][12][13][14][15]

The biosynthesis of syringyl precursors involves a series of hydroxylation and methylation reactions. Key enzymes in this pathway include cinnamate 4-hydroxylase (C4H) , p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) , ferulate 5-hydroxylase (F5H) , and caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) .[8][9][10] F5H is a particularly crucial enzyme as it is specifically required for the biosynthesis of S lignin by diverting guaiacyl (G) monolignol intermediates into the syringyl branch.[8][16] The end products of this branch of the phenylpropanoid pathway are sinapic acid and sinapaldehyde, which can be further converted to syringic acid.

The final step in the biosynthesis of syringylbergenin derivatives, such as 11-O-syringylbergenin, is hypothesized to be the esterification of the syringyl moiety (likely in the form of sinapic acid or syringic acid) to the 11-hydroxyl group of the bergenin core. This reaction would be catalyzed by a specific acyltransferase . While the specific enzyme responsible for this step has not yet been definitively identified, this proposed mechanism is consistent with the known biochemistry of natural product biosynthesis.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available quantitative data for the key enzymes involved in the biosynthesis of the bergenin core and related phenylpropanoid pathways. It is important to note that specific kinetic data for the final acyltransferase in syringylbergenin synthesis is not yet available and awaits further research.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Shikimate Dehydrogenase (BpSDH2) | Shikimic acid, NADP+ | 3-Dehydroshikimic acid, NADPH | 134.5 ± 12.3 (SA) | 0.45 ± 0.02 | Bergenia purpurascens | [4] |

| O-Methyltransferase (BpOMT1) | Gallic acid, SAM | 4-O-Methyl gallic acid | 45.7 ± 3.8 (GA) | 0.12 ± 0.01 | Bergenia purpurascens | [4] |

| C-Glycosyltransferase (AjCGT1) | 4-O-Methyl gallic acid, UDP-Glucose | 2-C-β-D-glucosyl-4-O-methyl gallic acid | 89.2 ± 7.5 (4-O-Me-GA) | 0.08 ± 0.005 | Ardisia japonica | [4] |

| Ferulate 5-hydroxylase (CAld5H) | Coniferaldehyde | 5-Hydroxyconiferaldehyde | 0.59 (Ki) | ~140x greater than for ferulate | Liquidambar styraciflua | [16] |

| Caffeic acid O-methyltransferase (COMT) | 5-Hydroxyconiferyl aldehyde | Sinapyl aldehyde | - | - | Liquidambar styraciflua | [16] |

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

A common method for characterizing the enzymes of the syringylbergenin pathway involves their heterologous expression in a host organism like Escherichia coli or Saccharomyces cerevisiae.

-

Gene Cloning: The open reading frames (ORFs) of the candidate genes (e.g., SDH, OMT, CGT, acyltransferase) are amplified from the cDNA of the source plant (e.g., Bergenia purpurascens) using PCR.

-

Vector Construction: The amplified ORFs are cloned into an appropriate expression vector, often containing a tag (e.g., His-tag, GST-tag) for affinity purification.

-

Heterologous Expression: The expression vector is transformed into the chosen host cells. Protein expression is induced under optimized conditions (e.g., specific temperature, inducer concentration).

-

Protein Purification: The cells are harvested and lysed. The tagged recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Purity Verification: The purity of the recombinant protein is assessed using SDS-PAGE.

In Vitro Enzyme Assays

-

O-Methyltransferase (OMT) Assay:

-

The reaction mixture typically contains a buffered solution (e.g., Tris-HCl, pH 7.5), the purified OMT enzyme, the substrate (gallic acid), and the methyl donor S-adenosyl-L-methionine (SAM).

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated by adding an acid (e.g., HCl).

-

The product (4-O-methyl gallic acid) is extracted with an organic solvent (e.g., ethyl acetate).

-

The product is analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

-

C-Glycosyltransferase (CGT) Assay:

-

The reaction mixture includes a buffer (e.g., Tris-HCl, pH 7.4), the purified CGT enzyme, the acceptor substrate (4-O-methyl gallic acid), and the sugar donor (UDP-glucose).[17]

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.[17]

-

The reaction is stopped by adding a solvent like methanol.[17]

-

The reaction products are analyzed by HPLC or LC-MS to detect the formation of the C-glycoside.[17] A variety of colorimetric methods can also be employed to assay glycosyltransferase activity.[18][19]

-

-

Acyltransferase Assay (Hypothetical for Syringylbergenin):

-

The assay would contain a suitable buffer, the purified candidate acyltransferase, bergenin, and the activated syringyl donor (e.g., sinapoyl-CoA or syringoyl-CoA).

-

The reaction would be incubated at an optimal temperature and time.

-

The reaction would be terminated and the product, syringylbergenin, would be extracted.

-

Analysis and quantification would be performed using HPLC or LC-MS/MS, comparing the product with a synthesized standard if available.

-

Analytical Methods for Pathway Intermediates and Products

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is commonly used for the separation of bergenin and its precursors.[20][21][22][23] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) allows for the effective separation of the compounds.[21][22] Detection is typically performed using a UV detector at a wavelength around 275 nm.[21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and specificity for the identification and quantification of pathway intermediates and products, especially when dealing with complex plant extracts or low-abundance compounds.[24]

Visualizing the Biosynthetic Landscape

Bergenin Biosynthesis Pathway

Caption: The core biosynthetic pathway of bergenin from shikimic acid.

Proposed Biosynthesis of Syringylbergenin

Caption: Proposed biosynthetic pathway of syringylbergenin derivatives.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for enzyme characterization.

Regulation of the Syringylbergenin Biosynthetic Pathway

The biosynthesis of syringylbergenin derivatives is likely under complex regulatory control, involving transcriptional regulation of the key biosynthetic genes. The phenylpropanoid pathway, which provides the syringyl moiety, is known to be regulated by various transcription factors, including MYB, bHLH, and NAC families, in response to developmental cues and environmental stresses.[11][12][15][25] For instance, the expression of F5H, a critical enzyme for syringyl unit biosynthesis, is tightly regulated.[8] It is plausible that the expression of the bergenin pathway genes and the hypothesized acyltransferase is coordinately regulated with the phenylpropanoid pathway to ensure the efficient production of syringylbergenin derivatives in specific tissues or under particular conditions. Further research is needed to identify the specific transcription factors and signaling pathways that govern the biosynthesis of these valuable compounds.

Conclusion and Future Directions

The elucidation of the core bergenin biosynthetic pathway represents a significant advancement in our understanding of the formation of this important class of natural products. While the precise enzymatic step for the attachment of the syringyl group to form syringylbergenin derivatives remains to be definitively characterized, the integration of knowledge from the bergenin and phenylpropanoid pathways provides a strong hypothetical framework. Future research should focus on the identification and characterization of the acyltransferase responsible for the final step in syringylbergenin biosynthesis. This will not only complete our understanding of the pathway but also provide a valuable enzymatic tool for the biotechnological production of these promising therapeutic agents. The development of metabolically engineered microbial cell factories offers a sustainable and scalable platform for the production of bergenin and its derivatives, addressing the limitations of supply from natural plant sources.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

- 4. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica [frontiersin.org]

- 6. Unravelling and reconstructing the biosynthetic pathway of bergenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic pathway of prescription bergenin from Bergenia purpurascens and Ardisia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syringyl lignin biosynthesis is directly regulated by a secondary cell wall master switch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Convergent Evolution of Syringyl Lignin Biosynthesis via Distinct Pathways in the Lycophyte Selaginella and Flowering Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Glycosyltransferase activity assays [bio-protocol.org]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Design and Evaluation of pH-Sensitive Nanoformulation of Bergenin Isolated from Bergenia ciliata | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 11-O-Syringylbergenin: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Syringylbergenin, a derivative of the well-studied natural compound bergenin, presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, based on available predicted data, and outlines a proposed framework for assessing its stability through forced degradation studies. Furthermore, this document explores the potential signaling pathways modulated by this compound, extrapolating from the established mechanisms of its parent compound, bergenin. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the study and development of this and related compounds.

Chemical Properties

Precise experimental data for this compound is not widely available in the public domain. The following table summarizes the key predicted chemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C23H24O13 | [1] |

| Molecular Weight | 508.43 g/mol | [1] |

| Predicted Boiling Point | 789.6 ± 60.0 °C | [1] |

| Predicted Density | 1.534 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 8.16 ± 0.25 | [1] |

Stability Profile

To date, specific stability studies on this compound have not been extensively published. However, the intrinsic stability of the molecule can be determined by conducting forced degradation studies. These studies are essential for identifying potential degradation products and establishing the compound's degradation pathways, which is a critical step in the development of stable pharmaceutical formulations.

Proposed Experimental Protocol for Forced Degradation Studies

The following protocol is a recommended approach for assessing the stability of this compound under various stress conditions, adapted from general guidelines for forced degradation studies.

Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours.

-

Neutral Hydrolysis: Mix the stock solution with purified water and keep at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution system of water (with 0.1% formic acid) and acetonitrile would be a suitable starting point. Detection can be performed using a photodiode array (PDA) detector to monitor for the appearance of degradation products.

-

Data Analysis: Calculate the percentage of degradation of this compound and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its parent compound, bergenin, provides valuable insights into its potential mechanisms of action. Bergenin is known to exert its pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It is highly probable that this compound shares similar biological targets.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

Bergenin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. By inhibiting these pathways, bergenin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Metabolic Regulation via the AMPK Pathway

The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, including the inhibition of fat deposition. Bergenin has been reported to activate the AMPK signaling pathway, suggesting a potential role for this compound in metabolic disorders.

Conclusion

This compound is a compound with significant potential, warranting further in-depth investigation. While a complete experimental dataset for its chemical properties and stability is yet to be established, the information available for its parent compound, bergenin, provides a strong foundation for future research. The proposed methodologies for stability testing and the likely involvement in key signaling pathways outlined in this guide offer a clear roadmap for scientists and researchers. Further studies to confirm these predicted properties and biological activities will be crucial in unlocking the full therapeutic potential of this compound.

References

The Discovery and Isolation of 11-O-Syringylbergenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Syringylbergenin, a derivative of the well-known C-glycoside bergenin, has emerged as a compound of interest in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed spectroscopic data, a generalized experimental protocol for its isolation, and insights into its potential mechanisms of action.

Discovery and Natural Occurrence

This compound has been identified as a natural constituent in several plant species. Its discovery is part of the broader phytochemical investigation of medicinal plants, particularly within the genera Ardisia and Corylopsis.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Ardisia crenata | Myrsinaceae | Roots | [1] |

| Ardisia gigantifolia | Myrsinaceae | Rhizome | [2][3] |

| Corylopsis willmottiae | Hamamelidaceae | Not Specified |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key physicochemical and NMR data reported in the literature.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₄O₁₃ |

| Molecular Weight | 508.43 g/mol |

| Appearance | Amorphous powder |

| Optical Rotation | [α]²⁵_D +24.5° (c = 0.1, MeOH) |

Table 3: ¹H NMR Spectral Data of this compound (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.26 | s | H-2', H-6' | |

| 7.00 | s | H-7 | |

| 5.07 | d | 10.8 | H-4a |

| 4.89 | dd | 11.6, 2.4 | H-11b |

| 4.12 | dd | 11.6, 8.8 | H-11a |

| 4.06 | t | 10.0 | H-3 |

| 3.92 | ddd | 10.0, 8.1, 2.4 | H-4 |

| 3.85 | s | 2 x OCH₃ (Syringyl) | |

| 3.72 | s | OCH₃ (Bergenin) | |

| 3.69 | m | H-2 | |

| 3.38 | m | H-10b |

Table 4: ¹³C NMR Spectral Data of this compound (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | C=O (Ester) |

| 163.9 | C-6 |

| 149.2 | C-8 |

| 147.8 | C-3', C-5' |

| 141.2 | C-9 |

| 139.1 | C-4' |

| 120.2 | C-1' |

| 115.8 | C-10a |

| 109.5 | C-7 |

| 108.1 | C-2', C-6' |

| 99.7 | C-5 |

| 81.8 | C-4a |

| 79.5 | C-10b |

| 73.1 | C-3 |

| 70.8 | C-2 |

| 68.4 | C-4 |

| 62.1 | C-11 |

| 60.5 | OCH₃ (Bergenin) |

| 56.2 | 2 x OCH₃ (Syringyl) |

Table 5: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Data |

| IR (KBr, νₘₐₓ cm⁻¹) | 3371 (OH), 1718 (Ester C=O), 1610 (Aromatic C=C), 1235 (C-O) |

| EI-MS (m/z, rel. intensity) | 508 [M]⁺ (2), 328 (8), 237 (16), 208 (100), 182 (50), 165 (83), 152 (75) |

Experimental Protocols: Isolation of this compound

While a single, standardized protocol for the isolation of this compound is not available, the following generalized methodology is compiled from reports on the isolation of bergenin derivatives from Ardisia species.

3.1. Plant Material Collection and Preparation

-

Collect the specified plant parts (e.g., rhizomes of Ardisia gigantifolia).

-

Thoroughly wash the plant material to remove soil and other debris.

-

Air-dry the material in the shade until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

3.2. Extraction

-

Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3 x 72 hours), with periodic agitation.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Fractionation

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC). This compound is expected to be present in the more polar fractions (EtOAc and n-BuOH).

3.4. Chromatographic Purification

-

Subject the n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, typically starting with a less polar mixture and gradually increasing the polarity (e.g., a gradient of CHCl₃:MeOH).

-

Collect fractions and monitor by TLC. Combine fractions showing a prominent spot corresponding to this compound.

-

Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Potential Signaling Pathways

Preliminary studies have indicated that this compound possesses noteworthy biological activities.

4.1. α-Glucosidase Inhibition this compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. The mechanism of inhibition is likely competitive or mixed-type, a common mode of action for flavonoid and polyphenol inhibitors.[4][5][6][7][8]

4.2. Anti-Cancer Potential The compound has been identified as one of the active constituents in Ardisia gigantifolia with potential anti-colorectal cancer activity. While the specific mechanism for this compound is yet to be elucidated, studies on other natural compounds against colorectal cancer cell lines suggest that pathways involving cell proliferation, apoptosis, and angiogenesis are often targeted.[1][9][10][11][12]

4.3. Anti-Inflammatory Activity (Inferred from Bergenin) Bergenin, the parent compound of this compound, has demonstrated significant anti-inflammatory properties. It has been shown to attenuate inflammatory responses by downregulating the phosphorylation of proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[13][14][15][16][17] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It is plausible that this compound shares a similar anti-inflammatory mechanism.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities. This guide provides a foundational understanding of its discovery, isolation, and potential therapeutic applications. Future research should focus on:

-

Developing a standardized and optimized protocol for the isolation of this compound to ensure higher yields and purity.

-

Elucidating the precise molecular mechanisms underlying its α-glucosidase inhibitory and anti-cancer effects.

-

Conducting in-depth in vivo studies to validate its therapeutic potential and assess its pharmacokinetic and pharmacodynamic profiles.

-

Synthesizing derivatives of this compound to explore structure-activity relationships and potentially enhance its biological activities.

The continued investigation of this compound holds significant promise for the development of novel therapeutic agents for a range of diseases.

References

- 1. Silibinin inhibits colorectal cancer growth by inhibiting tumor cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new bergenin derivative from the rhizome of Ardisia gigantifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. Silibinin Exerts Sustained Growth Suppressive Effect against Human Colon Carcinoma SW480 Xenograft by Targeting Multiple Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Berberine inhibits colorectal tumor growth by suppressing SHH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bergenin Plays an Anti-Inflammatory Role via the Modulation of MAPK and NF-κB Signaling Pathways in a Mouse Model of LPS-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bergenin Monohydrate Attenuates Inflammatory Response via MAPK and NF-κB Pathways Against Klebsiella pneumonia Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Bergenin mitigates neuroinflammatory damage induced by high glucose: insights from Zebrafish, murine microbial cell line, and rat models [frontiersin.org]

The Therapeutic Potential of Bergenin and its Derivatives: A Technical Overview

A comprehensive guide for researchers and drug development professionals on the pharmacological activities, experimental validation, and underlying signaling pathways of bergenin and its promising analogue, 11-O-galloylbergenin.

Introduction

Bergenin is a C-glycoside of 4-O-methylgallic acid that has been isolated from several medicinal plants. It has attracted significant scientific interest due to its diverse pharmacological activities. Derivatives of bergenin, particularly those with substitutions at the 11-O position, such as 11-O-galloylbergenin, have shown enhanced biological effects, suggesting that this position is critical for activity. This technical guide synthesizes the current understanding of the therapeutic potential of these compounds, with a focus on their antioxidant and anti-inflammatory properties.

Quantitative Data on Therapeutic Effects

The following tables summarize the key quantitative data from in vitro studies on bergenin and its derivatives.

Table 1: Antioxidant Activity of Bergenin and 11-O-Galloylbergenin

| Compound | Assay | Result | Reference |

| Bergenin | DPPH Radical Scavenging Activity (% RSA) | 6.858 ± 0.329 | [1] |

| 11-O-Galloylbergenin | DPPH Radical Scavenging Activity (% RSA) | 87.26 ± 1.671 | [1] |

| 11-O-Galloylbergenin | DPPH Antioxidant Assay (EC50) | 7.45 ± 0.2 µg/mL | [2] |

| 11-O-Galloylbergenin | Reducing Power Assay (EC50) | 5.39 ± 0.28 µg/mL | [2] |

| 11-O-Galloylbergenin | Total Antioxidant Phosphomolybdate Assay (CAHT) | 940.04 ± 115.30 µmole/mg | [2] |

Table 2: Anti-inflammatory Activity of Syringin (a related phenylpropanoid glycoside)

| Treatment | Parameter | Model | Effect | Reference |

| Syringin | Secondary Hind Paw Swelling | Adjuvant-Induced Arthritis (Rats) | Significantly attenuated | [3] |

| Syringin | Pain Response Score | Adjuvant-Induced Arthritis (Rats) | Relieved | [3] |

| Syringin | Polyarthritic Symptoms | Adjuvant-Induced Arthritis (Rats) | Relieved | [3] |

| Syringin | IL-1β, TNF-α Production | Peritoneal Macrophages (Rats) | Remarkably down-regulated | [3] |

| Syringin | Splenic Lymphocyte Proliferation | Adjuvant-Induced Arthritis (Rats) | Reversed suppression | [3] |

| Syringin | IL-2 Production | Splenic Lymphocytes (Rats) | Reversed suppression | [3] |

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the test compounds.

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

The test compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Reducing Power Assay

Objective: To determine the ability of the test compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Methodology:

-

The test compound at various concentrations is mixed with phosphate buffer and potassium ferricyanide solution.

-

The mixture is incubated at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes).

-

Trichloroacetic acid is added to stop the reaction, and the mixture is centrifuged.

-

The supernatant is mixed with distilled water and ferric chloride solution.

-

The absorbance is measured at a specific wavelength (e.g., 700 nm).

-

Increased absorbance of the reaction mixture indicates increased reducing power.

-

The EC50 value (the concentration at which the absorbance is 0.5) is calculated.

Anti-inflammatory Activity in Adjuvant-Induced Arthritis Rat Model

Objective: To evaluate the in vivo anti-inflammatory effects of a test compound.

Methodology:

-

Induction of Arthritis: Adjuvant arthritis is induced in rats by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad of the right hind paw.

-

Treatment: The test compound (e.g., syringin) is administered orally or intraperitoneally daily for a specified period, starting from the onset of secondary inflammation.

-

Assessment of Arthritis:

-

Paw Swelling: The volume of the hind paw is measured using a plethysmometer at regular intervals.

-

Pain Response: The pain threshold is assessed using methods like the Randall-Selitto test.

-

Polyarthritis Index: The severity of arthritis in multiple joints is scored based on a predefined scale.

-

-

Biochemical Analysis: At the end of the study, blood and tissue samples are collected.

-

Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-inflammatory cytokines (e.g., IL-2) in serum or cell culture supernatants are measured using ELISA kits.

-

Lymphocyte Proliferation: Splenic lymphocytes are isolated and their proliferation in response to mitogens (e.g., Concanavalin A) is measured using the MTT assay.

-

Signaling Pathways

Antioxidant Mechanism of Action

The antioxidant activity of bergenin derivatives is primarily attributed to their ability to donate hydrogen atoms and scavenge free radicals. The presence of a galloyl group at the 11-O position in 11-O-galloylbergenin significantly enhances this activity.

Caption: Antioxidant mechanism of 11-O-galloylbergenin.

Anti-inflammatory Signaling Pathway (Hypothesized based on Syringin)

Based on studies with the related compound syringin, the anti-inflammatory effects may be mediated through the modulation of key inflammatory signaling pathways. A potential mechanism involves the downregulation of pro-inflammatory cytokine production.

Caption: Hypothesized anti-inflammatory pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the therapeutic effects of a novel compound like 11-O-Syringylbergenin, from initial screening to in vivo validation.

References

- 1. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Therapeutic effect of syringin on adjuvant arthritis in rats and its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

11-O-Syringylbergenin: A Technical Guide to Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical mechanisms of action of 11-O-Syringylbergenin, a derivative of the natural compound bergenin. Due to the limited availability of direct research on this compound, this document extrapolates its potential pharmacological activities and signaling pathways based on the well-documented bioactivities of its parent compound, bergenin, and structurally related derivatives. This guide summarizes key quantitative data from relevant studies, details pertinent experimental protocols, and visualizes core signaling pathways to provide a foundational resource for researchers investigating this compound.

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a well-studied isocoumarin found in several medicinal plants. It exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] The chemical structure of bergenin lends itself to derivatization, offering the potential for enhanced or novel therapeutic activities. One such derivative is this compound, which features a syringyl group attached at the 11-hydroxyl position. While direct studies on this compound are scarce, understanding the mechanisms of bergenin and the influence of substitutions at the 11-O-position can provide a strong theoretical framework for its potential bioactivity.

This guide will explore the primary mechanism of action theories for this compound by examining:

-

The established mechanisms of the parent compound, bergenin.

-

The impact of substitutions at the 11-O-position on the bioactivity of bergenin derivatives.

-

The known biological activities of compounds containing a syringyl moiety.

Core Mechanism of Action Theories Based on Bergenin

The primary pharmacological effects of bergenin are attributed to its antioxidant and anti-inflammatory properties, which are interconnected and influence other downstream activities such as its anticancer and neuroprotective effects.

Antioxidant Activity

Bergenin has been shown to possess significant antioxidant activity by scavenging free radicals and modulating endogenous antioxidant systems.[1][2] This activity is a cornerstone of its protective effects against cellular damage.

Theories for this compound: The addition of a syringyl group, which contains methoxy groups on a phenolic ring, may enhance the antioxidant potential of the bergenin core. The syringyl moiety itself is known for its antioxidant properties.

Anti-inflammatory Activity

Bergenin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2] It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.

Key Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Bergenin can inhibit the activation of NF-κB, a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Bergenin can activate the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress-induced inflammation.[1]

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of STAT3 phosphorylation by bergenin has been observed, which can downregulate inflammatory responses and cell proliferation.

Theories for this compound: It is hypothesized that this compound will also modulate these key inflammatory pathways. The nature of the syringyl group may influence the potency and specificity of these interactions.

Structure-Activity Relationship at the 11-O-Position

Studies on other 11-O-derivatives of bergenin provide valuable insights into how modifications at this position can influence bioactivity.

-

11-O-Galloylbergenin: This derivative has demonstrated significantly more potent antioxidant and antiplasmodial activities compared to bergenin.[3][4][5] This suggests that a bulky aromatic substituent at the 11-O-position can enhance these effects.

-

11-O-(3′,4′-dimethoxybenzoyl)-bergenin: This compound was found to be a potent α-glucosidase inhibitor, indicating that modifications at this site can also confer novel activities.[6][7]

-

Cytotoxic Derivatives: A study on various 3, 4, and 11-trihydroxy modified bergenin esters showed that the nature of the substituent at the 11-position plays a crucial role in their cytotoxic activity against cancer cell lines.[8][9]

Hypothesis for this compound: Based on the above, the presence of the syringyl group at the 11-O-position is expected to modulate the biological activity of the bergenin core. The electron-donating methoxy groups on the syringyl ring could enhance antioxidant activity. The overall size and lipophilicity of the molecule will also be altered, which could affect its interaction with biological targets and its pharmacokinetic properties.

Quantitative Data for Bergenin and Derivatives

The following tables summarize key quantitative data from studies on bergenin and its relevant derivatives. This data provides a benchmark for the potential potency of this compound.

| Compound | Assay | Cell Line / Model | IC50 / EC50 | Reference |

| Bergenin | DPPH Radical Scavenging | - | ~13 µM (for norbergenin) | [10] |

| 11-O-Galloylbergenin | DPPH Radical Scavenging | - | 7.45 ± 0.2 µg/mL | [4][5] |

| 11-O-Galloylbergenin | Reducing Power Assay | - | 5.39 ± 0.28 µg/mL | [4][5] |

| Bergenin | Antiplasmodial Activity | P. falciparum (D10) | < 8 µM | [3] |

| 11-O-Galloylbergenin | Antiplasmodial Activity | P. falciparum (D10) | < 2.5 µM | [4] |

| Bergenin Derivative 7 | Immunosuppression (Splenocyte Proliferation) | Mouse Splenocytes | 3.52 µM | [11][12] |

| Bergenin Derivative 13 | Immunosuppression (Splenocyte Proliferation) | Mouse Splenocytes | 5.39 µM | [11][12] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of bergenin and its derivatives. These protocols can be adapted for the investigation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the test compound.

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid or a similar known antioxidant is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[4]

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to quantify the amount of NO produced.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.[13][14]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Methodology:

-

Seed the desired cancer cell lines (e.g., DU-145, BGC-823) in a 96-well plate and allow them to attach overnight.[8][9]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

The cell viability is expressed as a percentage of the untreated control.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, a strong theoretical framework can be constructed based on the known activities of its parent compound, bergenin, and related derivatives. It is highly probable that this compound possesses antioxidant and anti-inflammatory properties, likely mediated through the modulation of the NF-κB and Nrf2 signaling pathways. The addition of the syringyl group at the 11-O-position is anticipated to influence the potency and possibly confer novel bioactivities.

Future research should focus on the synthesis and biological evaluation of this compound to validate these theoretical mechanisms. Key areas of investigation should include:

-

In vitro antioxidant and anti-inflammatory assays to quantify its potency relative to bergenin.

-

Cell-based assays to determine its effects on the NF-κB, Nrf2, and other relevant signaling pathways.

-

Cytotoxicity screening against a panel of cancer cell lines.

-

In vivo studies in relevant disease models to ascertain its therapeutic potential.

This guide serves as a foundational resource to stimulate and direct future research into the pharmacological potential of this compound.

References

- 1. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bergeninum? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Comparative antioxidant and antiplasmodial activities of 11-O-galloylbergenin and bergenin isolated from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure-activity relationships of bergenin derivatives effect on α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic activity of 3,4,11-trihydroxyl modified derivatives of bergenin [cjnmcpu.com]

- 9. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]

- 14. arabjchem.org [arabjchem.org]

In Silico Prediction of 11-O-Syringylbergenin Bioactivity: A Technical Guide

Executive Summary

Bergenin and its derivatives are isocoumarin compounds that have garnered significant interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antiplasmodial activities. While the bioactivity of compounds like bergenin and 11-O-galloylbergenin is documented, 11-O-syringylbergenin remains a largely uncharacterized analogue. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity, potential molecular targets, and pharmacokinetic properties of this compound. By leveraging computational methodologies, this framework aims to accelerate the initial stages of drug discovery, providing a robust, data-driven foundation for subsequent in vitro and in vivo validation. This document details predictive modeling, molecular docking protocols, and potential signaling pathway interactions based on data from structurally related compounds.

Introduction: The Potential of Bergenin Derivatives

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a well-documented natural product with a range of biological activities.[1] Chemical modifications to its core structure, particularly esterification at the C-11 hydroxyl group, have been shown to enhance its therapeutic potential. For instance, 11-O-galloylbergenin demonstrates significantly more potent antioxidant and antiplasmodial effects compared to its parent compound.[1][2][3] This suggests that other 11-O-substituted derivatives, such as this compound, may possess similarly enhanced or novel bioactivities.

Given the absence of extensive experimental data for this compound, in silico prediction offers a powerful, resource-efficient approach to explore its therapeutic promise. This guide proposes a systematic workflow combining target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to build a comprehensive bioactivity profile for this novel compound.

Bioactivity of Known Structural Analogues

To establish a predictive baseline, the experimentally determined bioactivities of bergenin and 11-O-galloylbergenin are summarized below. These compounds serve as crucial reference points for predicting the potential efficacy of this compound.

Quantitative Bioactivity Data

The following table summarizes key quantitative metrics for the antioxidant and antiplasmodial activities of bergenin and 11-O-galloylbergenin. The enhanced potency of the 11-O-galloyl derivative is evident.

| Compound | Assay | Result Type | Value | Reference |

| Bergenin | DPPH Radical Scavenging | % RSA at 100 µg/ml | 6.44 ± 1.91 | [3] |

| Antiplasmodial (P. falciparum D10) | IC₅₀ | < 8 µM | [1][2] | |

| 11-O-Galloylbergenin | DPPH Radical Scavenging | EC₅₀ | 7.45 ± 0.2 µg/mL | [3] |

| Reducing Power Assay | EC₅₀ | 5.39 ± 0.28 µg/mL | [3] | |

| Antiplasmodial (P. falciparum D10) | IC₅₀ | < 2.5 µM | [3] | |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | EC₅₀ | 6.31 ± 1.03 µg/mL | [3] |

| Gallic Acid (Standard) | Reducing Power Assay | EC₅₀ | 1.23 ± 0.023 µg/mL | [3] |

Proposed In Silico Bioactivity Prediction Workflow

This section details a step-by-step computational workflow designed to predict the molecular targets, binding affinities, and pharmacokinetic profile of this compound.

Experimental Protocol: Molecular Docking

Molecular docking is essential for predicting the binding affinity and interaction patterns between a ligand (this compound) and its potential protein targets.

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database or draw it using chemical structure software.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the prepared ligand structure in a compatible format (e.g., PDBQT) for docking software.

-

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., human COX-2, TNF-α) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.

-

Add polar hydrogens and assign appropriate charges to the protein atoms.

-

-

Grid Box Generation:

-

Define the binding site on the target protein. This is typically the active site or a known allosteric site.

-

Generate a grid box that encompasses the defined binding site, setting the dimensions and center coordinates for the docking simulation.

-

-

Docking Simulation:

-

Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding conformations (poses) of the ligand within the protein's active site.

-

The software calculates the binding energy (in kcal/mol) for each pose. A lower binding energy generally indicates a more favorable and stable interaction.

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy.

-

Visualize the ligand-protein complex to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

-

Compare the binding energy of this compound with that of a known inhibitor (control) for the same target.

-

Predicted Signaling Pathway Modulation

Based on the known activities of bergenin derivatives and related phenolic compounds, this compound is predicted to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that this compound could interfere with this cascade, leading to a reduction in the expression of pro-inflammatory cytokines.

Antioxidant Activity via Nrf2 Pathway Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Phenolic compounds are known to activate this pathway, leading to the upregulation of antioxidant enzymes. This compound is predicted to act as an Nrf2 activator.

Predicted Pharmacokinetics and Drug-Likeness (ADMET)

An early assessment of a compound's ADMET profile is critical to de-risk its development. Based on the general properties of phenolic glycosides, a hypothetical ADMET profile for this compound is presented.

| Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Weight | ~496 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP | Moderate | Suggests reasonable balance between solubility and permeability |

| H-Bond Donors | > 5 | Potential for reduced oral bioavailability |

| H-Bond Acceptors | > 10 | Potential for reduced oral bioavailability |

| GI Absorption | Low to Moderate | Glycosidic nature may limit passive diffusion |

| BBB Permeability | Unlikely | High polarity likely prevents crossing the blood-brain barrier |

| CYP450 Inhibition | Possible (CYP2C9, CYP3A4) | Potential for drug-drug interactions |

| Hepatotoxicity | Low Risk | Phenolic structures generally have good safety profiles |

| Mutagenicity (AMES) | Predicted Non-mutagenic | Indicates low risk of carcinogenicity |

Experimental Protocols for In Vitro Validation

The following protocols are essential for validating the in silico predictions.

Protocol: DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Create a series of dilutions of the compound to test a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

-

In a 96-well plate, add 100 µL of each compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a positive control (e.g., Ascorbic Acid) and a blank control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(A_control - A_sample) / A_control] * 100.

-

Plot %RSA against concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 15 minutes. The formation of a purple azo dye indicates the presence of nitrite (a stable product of NO).

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve of sodium nitrite.

-

Calculate the percentage inhibition of NO production and determine the IC₅₀ value.

Conclusion and Future Directions

This guide presents a comprehensive in silico framework for the preliminary evaluation of this compound's bioactivity. The predictive workflow, grounded in data from structural analogues like 11-O-galloylbergenin, suggests that this compound is a promising candidate for further investigation, particularly for its potential antioxidant and anti-inflammatory properties. Molecular docking simulations can identify high-priority protein targets, while ADMET profiling provides crucial early insights into the compound's drug-like properties.

The immediate next step is the experimental validation of these computational predictions. The successful execution of the in vitro assays detailed herein will be critical to confirm the predicted bioactivities and pave the way for more advanced preclinical studies. This integrated approach, combining predictive modeling with targeted experimental work, exemplifies a modern, efficient strategy in natural product-based drug discovery.

References

- 1. Antioxidant and Antiplasmodial Activities of Bergenin and 11-O-Galloylbergenin Isolated from Mallotus philippensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Integrating approach to discover novel bergenin derivatives and phenolics with antioxidant and anti-inflammatory activities from bio-active fraction of <i>Syzygium brachythyrsum</i> - Arabian Journal of Chemistry [arabjchem.org]

- 5. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bergenin and its Derivatives: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring isocoumarin with a rich history in traditional medicine.[1] This technical guide provides a comprehensive literature review of bergenin and its derivatives, focusing on their synthesis, multifaceted pharmacological activities, and underlying mechanisms of action. The document is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development. While bergenin itself exhibits a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and immunomodulatory properties, its derivatives often display enhanced potency and optimized pharmacokinetic profiles.[2][3] This guide synthesizes the current understanding of these compounds to support their journey from preclinical research to potential clinical applications.

Introduction

Bergenin is a well-characterized secondary metabolite isolated from numerous plant species, most notably from the genus Bergenia.[1] Its unique C-glycosidic linkage contributes to its chemical stability and biological activity. The pharmacological versatility of bergenin has spurred significant interest in its therapeutic potential.[3] However, challenges such as limited bioavailability have prompted the exploration of semi-synthetic derivatives to enhance its drug-like properties.[4] This guide delves into the chemical modifications of the bergenin scaffold and the resulting impact on its biological efficacy, providing a structured overview of the current state of research.

Synthesis of Bergenin and Its Derivatives

The chemical modification of bergenin's hydroxyl groups has been a key strategy to modulate its physicochemical properties and enhance its biological activities.[5]

General Synthesis of Bergenin Derivatives

A common approach to synthesizing bergenin derivatives involves the protection of its phenolic hydroxyl groups, followed by modification of the remaining hydroxyls, and subsequent deprotection.

General Procedure for Benzyl Protection of Phenolic Hydroxyls: To a solution of bergenin in a suitable solvent such as N,N-dimethylformamide (DMF), benzyl bromide and a base like potassium carbonate are added. The reaction mixture is stirred at room temperature or with gentle heating to yield the benzyl-protected bergenin.[6]

General Procedure for Esterification: The protected bergenin is then reacted with a corresponding acid in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and a catalyst such as 4-Dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (CH2Cl2).[6]

General Procedure for Deprotection: The final step typically involves hydrogenation over a palladium on carbon (Pd/C) catalyst to remove the benzyl protecting groups, affording the desired bergenin ester derivatives.[6]

Synthesis of Acetylbergenin

Acetylbergenin is a commonly studied derivative with reported analgesic and anti-inflammatory properties.[7]

Experimental Protocol for Acetylation of Bergenin:

-

Dissolve bergenin (e.g., 700 mg) in a mixture of acetic anhydride (e.g., 17.5 mL) and anhydrous pyridine (e.g., 6.5 mL) in a round-bottomed flask.[7]

-

Stir the reaction mixture at room temperature for a specified period (e.g., overnight).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain acetylbergenin.[7]

Synthesis of 11-O-Galloylbergenin

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities, pharmacokinetics, and toxicity of bergenin and its derivatives.

Table 1: In Vitro Biological Activities of Bergenin and Its Derivatives (IC50/EC50 Values)

| Compound/Derivative | Biological Activity | Cell Line/Assay | IC50/EC50 (µM) | Reference(s) |

| Bergenin | Anticancer | HeLa | 15 | [9] |

| T24 (Bladder Cancer) | 14.36 ± 1.04 | [5] | ||

| A549 (Lung Carcinoma) | 20 | [5] | ||

| Anti-inflammatory (NO inhibition) | Macrophages | >100 | [2] | |

| Antioxidant (DPPH scavenging) | 13 (Norbergenin) | [10] | ||

| Neuroprotective | Rat Cortical Neurons | 10 (Norbergenin 11-caproate) | [10] | |

| Antiviral (Herpes Simplex Virus) | Vero cells | 6.25 µg/mL | [11] | |

| Antifungal (Fusarium udum) | Spore germination | 15 µg/mL | ||

| Acetylbergenin | Anti-inflammatory | - | [7] | |

| 11-O-Galloylbergenin | Antioxidant (DPPH scavenging) | 7.45 ± 0.2 µg/mL (EC50) | [2] | |

| Urease Inhibition | 38.6 ± 1.5 | [2] | ||

| Antiplasmodial (P. falciparum D10) | 2.34 µg/mL | [11] | ||

| 11-O-(3',4'-dimethoxybenzoyl)-bergenin | α-glucosidase inhibition | Potent | [5] | |

| Bergenin Derivative 7 | Immunosuppression | Mouse Splenocytes | 3.52 ± 1.07 | [2] |

| Bergenin Derivative 13 | Immunosuppression | Mouse Splenocytes | 5.39 ± 0.38 | [2] |

| Lipophilic dialkylated bergenin derivative | Anticancer | 4T1 | 2.4 ± 0.1 | [12] |

| B16F10 | 3.1 ± 0.1 | [12] | ||

| 4-O-(3′-O-methylgalloyl) norbergenin | Antiplasmodial (P. falciparum) | 0.6 µg/mL | [11] | |

| 4-O-galloylnorbergenin | Antiplasmodial (P. falciparum) | 3.9 µg/mL | [11] | |

| 11-O-p-hydroxybenzoylnorbergenin | Antiplasmodial (P. falciparum) | 4.9 μg/mL | [11] |

Table 2: Pharmacokinetic Parameters of Bergenin

| Parameter | Value | Species | Route | Dose | Reference(s) |

| Half-life (t1/2) | 0.927 h | Human | Oral | - | [8] |

| Clearance | 8.395 mL/min/kg | - | - | - | [8] |

| Cmax | - | Dog | Intramuscular | - | [8] |

| Tmax | 1-4 h | Dog | Intramuscular | - | [8] |

| Bioavailability | Low | Human/Rat | Oral | 50 mg/kg (Rat) | [4][5] |

Pharmacokinetic data for bergenin derivatives are limited in the publicly available literature.

Table 3: Toxicity Data

| Compound | Test | Organism/Cell Line | LD50/CC50 | Reference(s) |

| Bergenin | Cytotoxicity | HCerEpiC (Normal Cervical Cells) | 75 µM (IC50) | [1] |

| Cytotoxicity | BHK21 (Normal Hamster Kidney Cells) | >100 µM | [12] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Protocol:

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Add 10 µL of various concentrations of bergenin or its derivatives to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[16] Be careful to avoid introducing bubbles.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[16]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17]

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.

In Vitro Anti-inflammatory Assay (LPS-induced Macrophage Model)

This model is used to assess the anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Compound Pre-treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of bergenin or its derivatives for 1 hour.[18]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 200 ng/mL to 1 µg/mL) for a specified time (e.g., 8 to 24 hours).[9][18][19][20][21]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the culture supernatant using ELISA kits.[19]

-

-

Data Analysis: Determine the inhibitory effect of the compounds on the production of inflammatory mediators compared to the LPS-only treated group.

Signaling Pathways and Mechanisms of Action

Bergenin and its derivatives exert their biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Bergenin has been shown to inhibit the activation of NF-κB.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of bergenin derivatives as new immunosuppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity, pharmacology and synthesis of bergenin and its derivatives: potential materials for therapeutic usages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations [frontiersin.org]

- 6. Synthesis and cytotoxic activity of 3, 4, 11-trihydroxyl modified derivatives of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and neuroprotective activity of bergenin derivatives with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemistry and Pharmacology of Bergenin or Its Derivatives: A Promising Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oral ld50 values: Topics by Science.gov [science.gov]

- 14. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral toxicity of deltamethrin and fenvalerate in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. CCK-8 [bio-protocol.org]